N-[(Z)-furan-2-ylmethylideneamino]-2-(4-methylphenoxy)acetamide
Description
N-[(Z)-furan-2-ylmethylideneamino]-2-(4-methylphenoxy)acetamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Properties
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-11-4-6-12(7-5-11)19-10-14(17)16-15-9-13-3-2-8-18-13/h2-9H,10H2,1H3,(H,16,17)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCMJDCYOMRZON-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(Z)-furan-2-ylmethylideneamino]-2-(4-methylphenoxy)acetamide can be achieved through various synthetic routes. One common method involves the condensation reaction between furan-2-carbaldehyde and 2-(4-methylphenoxy)acetamide in the presence of a suitable catalyst . The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-[(Z)-furan-2-ylmethylideneamino]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield furan-2-ylmethanol derivatives . Substitution reactions involving the acetamide moiety can result in the formation of various substituted acetamides, depending on the nucleophile used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial agent due to its ability to inhibit the growth of certain bacterial strains . Additionally, its furan ring structure makes it a valuable scaffold for the development of new drugs with diverse therapeutic activities .
In the field of biology, this compound has been investigated for its interactions with DNA and proteins. Studies have shown that it can bind to DNA through intercalation, potentially leading to the development of new anticancer agents . Furthermore, its ability to form metal complexes has been explored for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of N-[(Z)-furan-2-ylmethylideneamino]-2-(4-methylphenoxy)acetamide involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
In the context of its antimicrobial activity, the compound is believed to disrupt bacterial cell membranes and inhibit essential enzymes, thereby preventing bacterial growth and proliferation . Its DNA-binding properties also contribute to its potential as an anticancer agent by interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biology, and material science. Its unique structure and diverse chemical reactivity make it a valuable scaffold for the development of new therapeutic agents and functional materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
